2-Amino-4,6-dichloronicotinonitrile
Overview
Description
2-Amino-4,6-dichloronicotinonitrile is a chemical compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.02 g/mol. It is a pale-yellow to yellow-brown solid that is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
It has been suggested that the compound inhibits the development of poliovirus by rendering the capsid precursors incapable of participating in the formation of infectious particles . This effect is irreversible as the substance is avidly incorporated and retained by infected cells .
Result of Action
It has been suggested that the compound has an inhibitory effect on the development of poliovirus .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dichloronicotinonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dichloronicotinonitrile with ammonia under specific reaction conditions, such as elevated temperature and pressure. Another method involves the nitration of 2,6-dichloronicotinonitrile followed by reduction.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dichloronicotinonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve halogenation or nitration reagents, such as chlorine (Cl₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or amides.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
2-Amino-4,6-dichloronicotinonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-4,6-dichloronicotinonitrile is similar to other compounds containing a pyridine ring with various substituents. Some similar compounds include:
2-Amino-3-chloronicotinonitrile
2-Amino-4-chloronicotinonitrile
2-Amino-6-chloronicotinonitrile
These compounds differ in the position and number of chlorine atoms on the pyridine ring, which can affect their chemical properties and reactivity.
Properties
IUPAC Name |
2-amino-4,6-dichloropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5(8)11-6(10)3(4)2-9/h1H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYMKPFDPJLBQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702680 | |
Record name | 2-Amino-4,6-dichloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53815-34-2 | |
Record name | 2-Amino-4,6-dichloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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